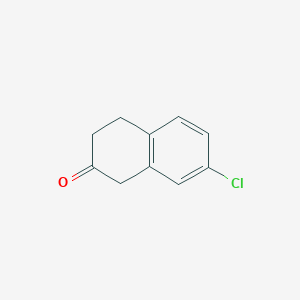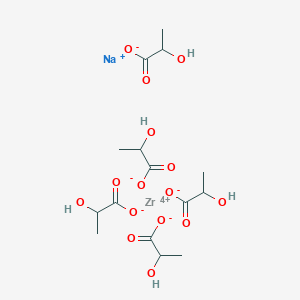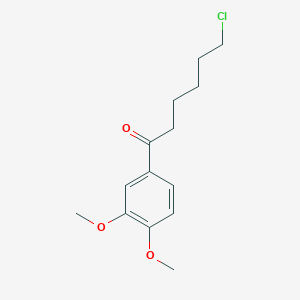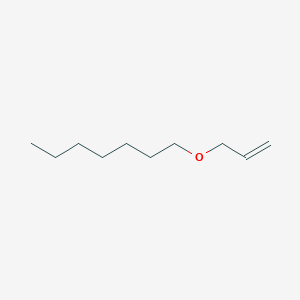
1-(2-Propenyloxy)heptane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Propenyloxy)heptane, also known as allyl heptanoate, is a chemical compound commonly used in the fragrance and flavor industry. This compound is known for its fruity, sweet, and floral aroma and is often used in perfumes, soaps, and candles. However, 1-(2-Propenyloxy)heptane also has several scientific research applications, including its potential use in the treatment of various diseases and disorders.
作用机制
The mechanism of action of 1-(2-Propenyloxy)heptane is not fully understood. However, studies have suggested that this compound may work by inhibiting the activity of certain enzymes and signaling pathways that are involved in inflammation and oxidative stress.
生化和生理效应
Studies have shown that 1-(2-Propenyloxy)heptane has several biochemical and physiological effects, including anti-inflammatory and antioxidant activity. This compound has been shown to reduce the production of pro-inflammatory cytokines, which are molecules that play a key role in the development of inflammation. Additionally, 1-(2-Propenyloxy)heptane has been shown to scavenge free radicals and protect against oxidative stress, which can cause damage to cells and tissues.
实验室实验的优点和局限性
One advantage of using 1-(2-Propenyloxy)heptane in lab experiments is its relatively low toxicity. This compound has been shown to have a low level of acute toxicity, which makes it a safer alternative to other compounds that may be more toxic. However, one limitation of using 1-(2-Propenyloxy)heptane in lab experiments is its limited solubility in water, which can make it difficult to work with in certain experimental settings.
未来方向
There are several potential future directions for research on 1-(2-Propenyloxy)heptane. One area of interest is its potential use in the treatment of inflammatory diseases, such as arthritis and inflammatory bowel disease. Additionally, research could focus on the development of new synthetic routes for the production of this compound, as well as its potential use in the food and beverage industry. Finally, further studies could explore the potential side effects and toxicity of 1-(2-Propenyloxy)heptane, as well as its interactions with other compounds and medications.
合成方法
1-(2-Propenyloxy)heptane can be synthesized through the esterification of heptanoic acid and 1-(2-Propenyloxy)heptane alcohol. This reaction is typically carried out in the presence of a catalyst, such as sulfuric acid or hydrochloric acid. The resulting product is a clear, colorless liquid with a strong fruity odor.
科学研究应用
1-(2-Propenyloxy)heptane has been the subject of several scientific studies due to its potential therapeutic properties. Research has shown that this compound has anti-inflammatory, antioxidant, and antimicrobial properties, which make it a promising candidate for the treatment of various diseases and disorders.
属性
CAS 编号 |
16519-24-7 |
|---|---|
产品名称 |
1-(2-Propenyloxy)heptane |
分子式 |
C10H20O |
分子量 |
156.26 g/mol |
IUPAC 名称 |
1-prop-2-enoxyheptane |
InChI |
InChI=1S/C10H20O/c1-3-5-6-7-8-10-11-9-4-2/h4H,2-3,5-10H2,1H3 |
InChI 键 |
BWRRFWFYPAZQMD-UHFFFAOYSA-N |
SMILES |
CCCCCCCOCC=C |
规范 SMILES |
CCCCCCCOCC=C |
其他 CAS 编号 |
16519-24-7 |
同义词 |
1-(2-Propenyloxy)heptane |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



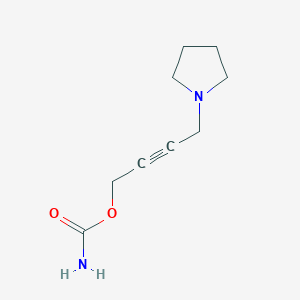
![4-Phenyl-5-pyridin-4-yl-4H-[1,2,4]triazole-3-thiol](/img/structure/B97193.png)
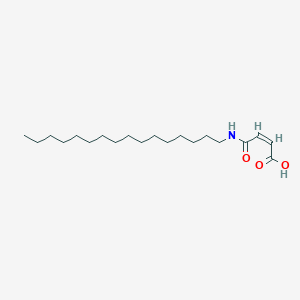
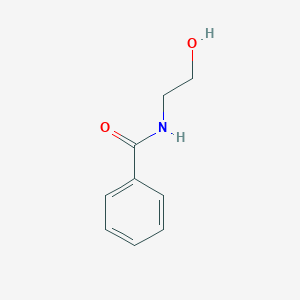
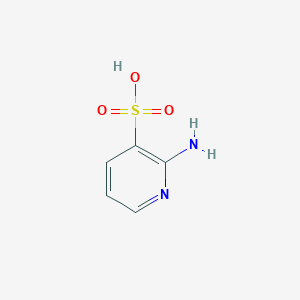
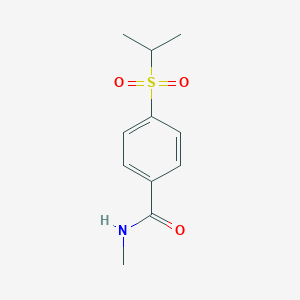
![Ethanethioic acid, S-[2-(dimethylamino)ethyl] ester](/img/structure/B97198.png)
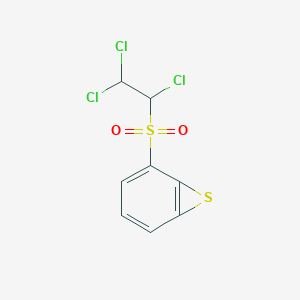
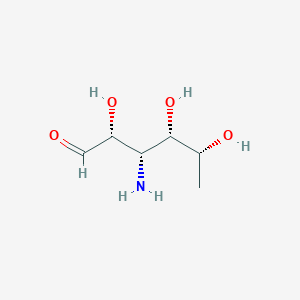
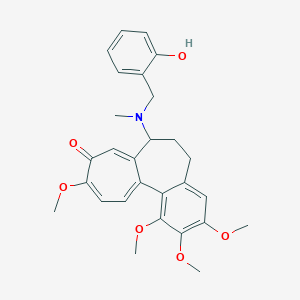
![6-Methyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine](/img/structure/B97210.png)
